Methyl 2,2-Difluoro-3-methoxypropionate
Overview
Description
“Methyl 2,2-difluoro-3-methoxypropanoate” is a chemical compound with the molecular formula C5H8F2O3 . It has an average mass of 154.112 Da and a mono-isotopic mass of 154.044144 Da .
Synthesis Analysis
The synthesis of “Methyl 2,2-difluoro-3-methoxypropanoate” can be achieved through various methods. One such method involves the use of the Asymmetric Difluoro-Reformatsky Reaction . This reaction involves the introduction of the difluoroacetate enolate into aldehydes and imines . Another method involves the use of Chen’s reagent, which is commonly used to synthesize trifluoromethylated and difluoroalkylated compounds .Molecular Structure Analysis
The molecular structure of “Methyl 2,2-difluoro-3-methoxypropanoate” consists of carbon, hydrogen, fluorine, and oxygen atoms . The exact structure can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
“Methyl 2,2-difluoro-3-methoxypropanoate” can undergo various chemical reactions. For instance, it can participate in the Asymmetric Difluoro-Reformatsky Reaction, which leads to α,α-difluorinated β-hydroxy- and β-amino-carboxylates or β-lactams .Scientific Research Applications
Synthesis and Transformation
An optimized laboratory-scale preparation of methyl 3,3,3-trifluoropyruvate, starting from industrial hexafluoropropene-1,2-oxide, involves the intermediate formation of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate. This compound is then transformed using sulfuric acid, achieving isolated yields up to 81%. The study also discusses byproducts formed during the transformation and potential reaction pathways (Dolenský et al., 2002).
Reactivity and Mechanism Studies
In a reaction with arylamines or arylmethylamines, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate exhibited an unexpected methyl transfer from the ester to the amine by the BAl2 (SN2) mechanism, leading to N-methylamines under specific conditions. This reactivity highlights the influence of the structure of the starting amine and the absence of solvent at high temperatures (Dolenský et al., 2016).
Spectroscopic Analysis
A theoretical study on the spectroscopic behavior of the methoxy group in hydrofluoroethers, including methyl 2,2-difluoro-3-methoxypropanoate analogs, provides insights into the influence of the CF2 group on electronic properties and spectroscopic parameters of methyl CH bonds. The study contributes to a better understanding of the electronic interactions and back-donation of electronic charge from oxygen (Radice et al., 2004).
Photopolymerization Applications
A new alkoxyamine compound bearing a chromophore group linked to the aminoxyl function, related to methyl 2,2-difluoro-3-methoxypropanoate derivatives, was proposed as a photoiniferter for nitroxide-mediated photopolymerization. The compound's ability to decompose under UV irradiation to generate alkyl and nitroxide radicals showcases its potential in polymer synthesis and materials science (Guillaneuf et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
methyl 2,2-difluoro-3-methoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O3/c1-9-3-5(6,7)4(8)10-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYYMXQCYVIIJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377758 | |
Record name | Methyl 2,2-Difluoro-3-methoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99497-39-9 | |
Record name | Methyl 2,2-Difluoro-3-methoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99497-39-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.